molecular formula C21H20N2O4 B3051931 3-Ethyl 6-methyl 4-(p-tolylamino)quinoline-3,6-dicarboxylate CAS No. 371139-85-4

3-Ethyl 6-methyl 4-(p-tolylamino)quinoline-3,6-dicarboxylate

Cat. No. B3051931
CAS RN: 371139-85-4
M. Wt: 364.4 g/mol
InChI Key: VONSHCCWCBGDFQ-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-(p-tolylamino)quinoline-3,6-dicarboxylate, also known as ETQD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-(p-tolylamino)quinoline-3,6-dicarboxylate is not fully understood, but it is believed to involve the formation of charge transfer complexes with other molecules. This interaction results in the modulation of the electronic properties of 3-Ethyl 6-methyl 4-(p-tolylamino)quinoline-3,6-dicarboxylate, leading to its unique charge transport behavior.
Biochemical and Physiological Effects:
3-Ethyl 6-methyl 4-(p-tolylamino)quinoline-3,6-dicarboxylate has not been extensively studied for its biochemical and physiological effects, but it has been found to be non-toxic and biocompatible. This makes it a potential candidate for use in biomedical applications, such as drug delivery and bioimaging.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Ethyl 6-methyl 4-(p-tolylamino)quinoline-3,6-dicarboxylate is its excellent charge transport properties, which make it a promising candidate for use in various electronic and optoelectronic devices. However, its synthesis method is complex and time-consuming, which can limit its use in large-scale applications.

Future Directions

There are several future directions for the study of 3-Ethyl 6-methyl 4-(p-tolylamino)quinoline-3,6-dicarboxylate, including the development of more efficient and scalable synthesis methods, the exploration of its potential applications in biomedical fields, and the investigation of its charge transport behavior in different environments and under different conditions. Additionally, the use of 3-Ethyl 6-methyl 4-(p-tolylamino)quinoline-3,6-dicarboxylate in combination with other materials in hybrid devices is an area of research that holds promise for future applications.

Scientific Research Applications

3-Ethyl 6-methyl 4-(p-tolylamino)quinoline-3,6-dicarboxylate has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and organic solar cells.

properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-(4-methylanilino)quinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-4-27-21(25)17-12-22-18-10-7-14(20(24)26-3)11-16(18)19(17)23-15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONSHCCWCBGDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl 6-methyl 4-[(4-methylphenyl)amino]quinoline-3,6-dicarboxylate

CAS RN

371139-85-4
Record name ACT-3673
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371139854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACT-3673
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KJP58387T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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